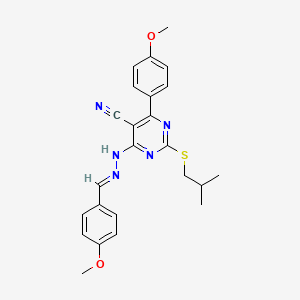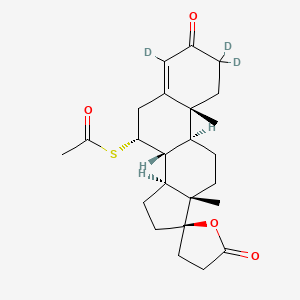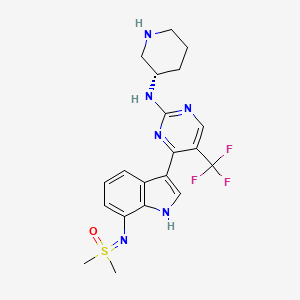
Cdk7-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7-IN-13 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
Preparation Methods
The synthesis of Cdk7-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing to meet the demand for research and therapeutic applications .
Chemical Reactions Analysis
Cdk7-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups that may enhance or reduce its inhibitory activity .
Scientific Research Applications
Mechanism of Action
Cdk7-IN-13 exerts its effects by specifically inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is part of the cyclin-dependent kinase-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases involved in cell cycle progression. By inhibiting cyclin-dependent kinase 7, this compound disrupts the phosphorylation and activation of these kinases, leading to cell cycle arrest and the suppression of transcription . This inhibition ultimately results in the induction of apoptosis and the reduction of cancer cell proliferation .
Comparison with Similar Compounds
Cdk7-IN-13 is one of several cyclin-dependent kinase 7 inhibitors that have been developed for research and therapeutic applications. Similar compounds include:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor that has shown efficacy in preclinical models of cancer.
This compound is unique in its specific targeting of cyclin-dependent kinase 7 and its potential for use in both research and therapeutic applications. Its selectivity and potency make it a valuable tool for studying the role of cyclin-dependent kinase 7 in cellular processes and for developing new cancer therapies .
Properties
Molecular Formula |
C20H23F3N6OS |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1H-indol-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H23F3N6OS/c1-31(2,30)29-16-7-3-6-13-14(10-25-18(13)16)17-15(20(21,22)23)11-26-19(28-17)27-12-5-4-8-24-9-12/h3,6-7,10-12,24-25H,4-5,8-9H2,1-2H3,(H,26,27,28)/t12-/m0/s1 |
InChI Key |
HALSANFRDIZFSB-LBPRGKRZSA-N |
Isomeric SMILES |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)(=O)C |
Canonical SMILES |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


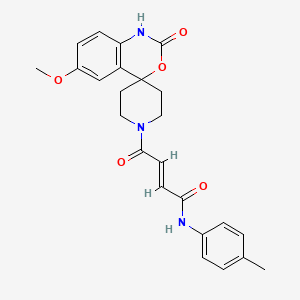
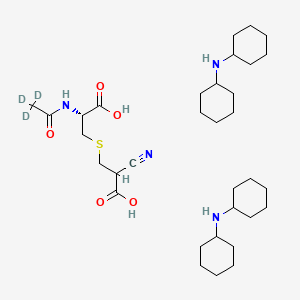

![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)
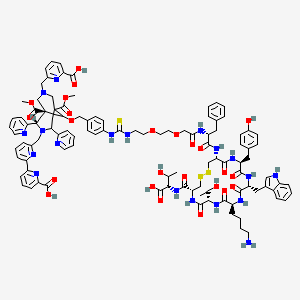
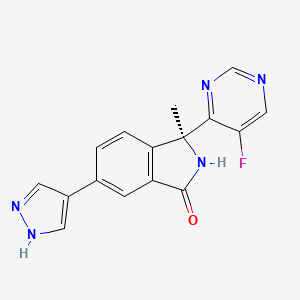
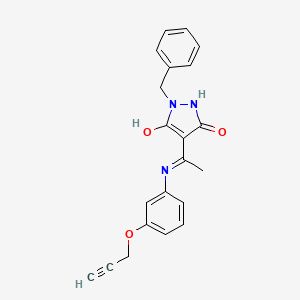
![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
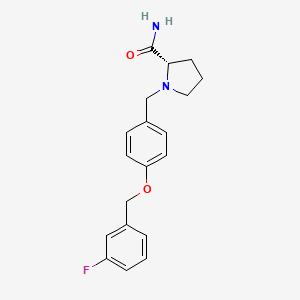
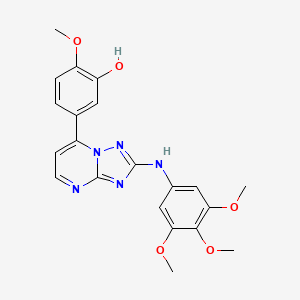
![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
